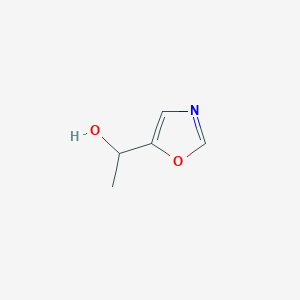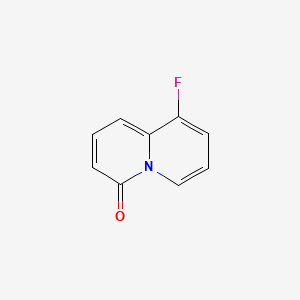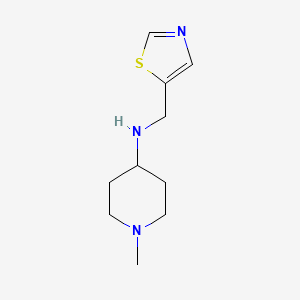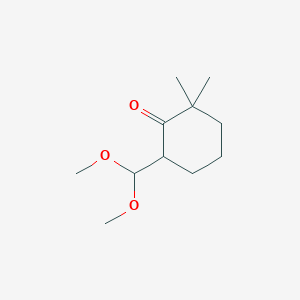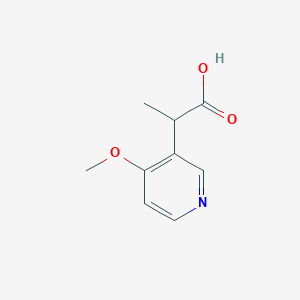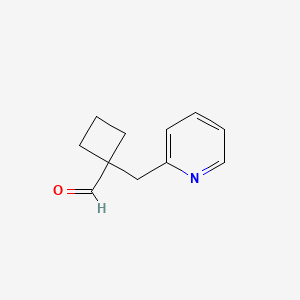![molecular formula C14H25N3O B13309837 (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is a complex organic compound featuring a cyclobutyl ring, a pyrazole moiety, and an amino group. This compound’s unique structure makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the cyclobutyl group and the amino group. The final step usually involves the reduction of a precursor compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in binding studies. Its structural features make it a potential candidate for investigating biological interactions at the molecular level.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may make it useful in the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group and pyrazole moiety may play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds to (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol include other pyrazole derivatives and cyclobutyl-containing compounds. Examples include:
- (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol
- (1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclohexyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological interactions, setting it apart from other similar compounds.
特性
分子式 |
C14H25N3O |
|---|---|
分子量 |
251.37 g/mol |
IUPAC名 |
[1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C14H25N3O/c1-11(2)9-17-13(4-7-16-17)12(8-15)14(10-18)5-3-6-14/h4,7,11-12,18H,3,5-6,8-10,15H2,1-2H3 |
InChIキー |
HPSXKMFGODBFSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


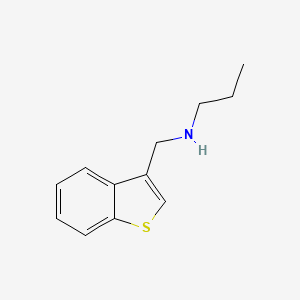
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
